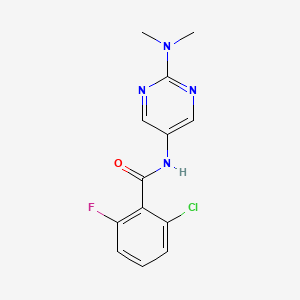

2-氯-N-(2-(二甲氨基)嘧啶-5-基)-6-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

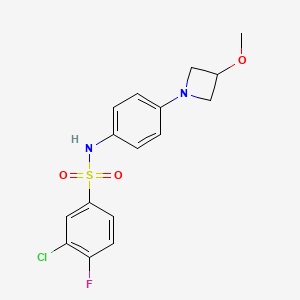

2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-6-fluorobenzamide, also known as PD0325901, is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound has been widely used in scientific research to investigate the role of the MEK/ERK signaling pathway in various biological processes, including cell proliferation, differentiation, and survival.

科学研究应用

Oncology

Application Summary

This compound is utilized in the field of oncology for its potential anticancer properties. It’s part of a class of diazine alkaloids that exhibit a range of pharmacological activities, including antitumor effects .

Methods of Application

Researchers synthesize various derivatives of this compound and test them against cancer cell lines. The methods include cell viability assays, gene expression analysis, and in vivo tumor growth inhibition studies.

Results

The derivatives have shown promise in inhibiting the growth of certain cancer cells. Quantitative data from these studies often include IC50 values, which indicate the concentration needed to inhibit cell growth by 50%.

Microbiology

Application Summary

In microbiology, the compound’s derivatives are explored for their antimicrobial and antifungal activities .

Methods of Application

The compound is tested against various bacterial and fungal strains using disk diffusion and broth microdilution methods to determine its efficacy.

Results

Results typically include zones of inhibition measured in millimeters and minimum inhibitory concentration (MIC) values, providing a quantitative measure of antimicrobial potency.

Pharmacology

Application Summary

Pharmacologically, it serves as a scaffold for developing drugs with diverse biological activities, including antihypertensive and anti-inflammatory effects .

Methods of Application

The compound undergoes chemical modification to enhance its drug-like properties and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. In vitro and in vivo pharmacokinetic studies are conducted.

Results

Outcomes include improved bioavailability and therapeutic index, with detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Chemistry

Application Summary

Chemists employ this compound in synthetic chemistry to create novel molecules through reactions like the Hiyama cross-coupling .

Methods of Application

The compound is used as an electrophile in palladium-catalyzed reactions with organosilanes. Reaction conditions are optimized for temperature, solvent, and catalyst concentration.

Results

The synthesis yields new pyrimidine derivatives, with yields ranging from good to excellent. The products are characterized using NMR, IR, and mass spectrometry.

Biochemistry

Application Summary

Biochemists study the compound for its role in modulating enzymes and receptors, which can lead to the development of new biochemical tools or therapeutics .

Methods of Application

The compound is used to interact with target proteins, and its effects are monitored through assays measuring enzyme activity or receptor binding.

Results

Results often include kinetic parameters like Km and Vmax for enzymes or Kd for receptor-ligand interactions, providing insights into the compound’s biochemical efficacy.

These applications demonstrate the versatility of “2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide” in scientific research, with potential impacts across multiple fields of study.

Synthetic Organic Chemistry

Application Summary

This compound is a precursor in the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives, which are important for their wide range of biological activity .

Methods of Application

The synthesis involves heating with MeONa in BuOH or reflux in xylene followed by the addition of a base to afford the desired derivatives .

Results

The new derivatives exhibit antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities, making them promising for various pharmacological applications .

Anti-Inflammatory Research

Application Summary

Derivatives of the compound have been studied for their anti-inflammatory effects, which are attributed to their inhibitory response against vital inflammatory mediators .

Methods of Application

The synthesis of these derivatives and their testing against inflammatory mediators are detailed in the literature .

Results

The derivatives have shown potent suppression of NO generation, with IC50 values for most of them recorded to be less than 5 μM .

Pharmacological Applications

Application Summary

The diazine alkaloid scaffold of the compound is central to a wide range of pharmacological applications, including anticancer, antibacterial, antiallergic, and antimicrobial activities .

Methods of Application

The compound serves as a building block for the synthesis of pharmacologically active molecules, with various synthetic approaches being employed .

Results

The applications of these molecules are vast, contributing significantly to the development of new drugs and treatments for various diseases .

These additional applications further illustrate the compound’s significant role in advancing scientific research and its potential in drug development and therapeutic interventions.

Neuropharmacology

Application Summary

The compound is investigated for its potential effects on the central nervous system, particularly in the treatment of neurodegenerative diseases and as a modulator of neurotransmitter receptors .

Methods of Application

Neuropharmacological studies involve the synthesis of derivatives and their evaluation in various in vitro and in vivo models, such as binding assays and behavioral tests in animal models.

Results

Some derivatives have shown promising results in enhancing cognitive functions and providing neuroprotection, with data on receptor affinity and selectivity.

Cardiovascular Research

Application Summary

In cardiovascular research, the compound’s derivatives are studied for their potential as antihypertensive agents and their ability to modulate cardiac ion channels .

Methods of Application

Derivatives are tested in isolated heart models and in vivo studies to assess their effects on blood pressure and heart rate, as well as their interaction with ion channels.

Results

Findings include reductions in blood pressure and improvements in cardiac function, supported by hemodynamic measurements and electrophysiological data.

Antiviral Research

Application Summary

The compound is a key scaffold in the development of new antiviral agents, particularly against RNA viruses .

Methods of Application

Synthetic derivatives are screened for their ability to inhibit viral replication in cell culture assays and in animal models of viral infection.

Results

Some derivatives have demonstrated significant antiviral activity, with measurements of viral load reduction and improvements in survival rates in infected models.

Dermatological Applications

Application Summary

Derivatives of the compound are explored for their therapeutic potential in treating skin conditions and diseases, including psoriasis and eczema .

Methods of Application

Topical formulations containing the derivatives are applied in clinical trials to evaluate their efficacy and safety in patients with dermatological conditions.

Results

Clinical outcomes have shown improvements in skin lesions and symptoms, with quantitative assessments of lesion size reduction and patient-reported outcome measures.

Immunology

Application Summary

The compound’s derivatives are studied for their immunomodulatory effects, which could lead to new treatments for autoimmune diseases .

Methods of Application

Derivatives are assessed for their ability to modulate immune cell function in vitro and their therapeutic effects in animal models of autoimmune diseases.

Results

Promising derivatives have been identified that can modulate immune responses, with data on cytokine levels and immune cell activity.

Agricultural Chemistry

Application Summary

In agricultural chemistry, the compound is used to develop new pesticides and herbicides with improved safety and efficacy profiles .

属性

IUPAC Name |

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4O/c1-19(2)13-16-6-8(7-17-13)18-12(20)11-9(14)4-3-5-10(11)15/h3-7H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNGJYYIKASWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)

![N-Ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide](/img/structure/B2960303.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)

![3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2960323.png)